Product packaging for Epicriptine(Cat. No.:CAS No. 88660-47-3)

Epicriptine

Cat. No.: B1671486
CAS No.: 88660-47-3
M. Wt: 577.7 g/mol
InChI Key: SBFXHXZNBNFPHV-PXXBSISHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Epicriptine is a peptide ergot alkaloid.
This compound is also known as beta-dihydroergocryptine presents a molecular formula of 9,10 alpha-dihydro-13'-epi-b-ergocryptine. Together with the alpha-dihydroergocryptine, it represents one-third of the ergoloid mesylate mixture. This compound differs from the alpha form on the position of one methyl group. To know more about the mixture please visit [DB01049]

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H43N5O5 B1671486 Epicriptine CAS No. 88660-47-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-[(2R)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,15,17-18,20,22,24-25,27,33,41H,6,8,11-14,16H2,1-5H3,(H,34,38)/t18-,20-,22-,24-,25+,27+,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFXHXZNBNFPHV-PXXBSISHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601024730
Record name 9,10alpha-Dihydro-13'-epi-beta-ergocryptine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88660-47-3
Record name (5′α,10α)-9,10-Dihydro-12′-hydroxy-2′-(1-methylethyl)-5′-[(1R)-1-methylpropyl]ergotaman-3′,6′,18-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88660-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epicriptine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088660473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epicriptine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11275
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 9,10alpha-Dihydro-13'-epi-beta-ergocryptine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPICRIPTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M64643B5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology and Receptor Interactions of Epicriptine

Epicriptine functions as a dopamine (B1211576) agonist. wikipedia.orgncats.iodrugbank.com Its principal mechanism of action is attributed to its agonistic activity at dopamine receptors. pathbank.orgdrugbank.com Research indicates that this compound acts as a full agonist at the dopamine D2 receptor subtype. nih.gov Furthermore, it demonstrates partial agonistic activity at both the dopamine D1 and D3 receptor subtypes. nih.gov

Studies on dihydroergocryptine (B134457), the mixture containing this compound, provide insight into the binding affinities at these receptors. The dissociation constant (Kd) for dihydroergocryptine at D2 receptors is reported to be in the range of 5-8 nM. wikipedia.org For the D1 and D3 receptors, the affinity is lower, with Kd values around 30 nM for both. wikipedia.org

The differing agonistic profiles and binding affinities across dopamine receptor subtypes suggest a complex interaction pattern that underlies this compound's biological effects.

Table 1: Summary of this compound's Receptor Interactions (based on data for dihydroergocryptine mixture).

Elucidating Undetermined Mechanisms of Action in Nootropic and Other Contexts

Despite its known activity at dopamine (B1211576) receptors, the precise mechanism by which Epicriptine exerts its effects in certain contexts, particularly as a nootropic for age-related cognitive decline, is described as unknown. drugbank.comdrugbank.com this compound is indicated for individuals over sixty experiencing signs and symptoms of an idiopathic decline in mental capacity, where it is classified as a nootropic. drugbank.comdrugbank.com

The involvement of dopaminergic systems in various cognitive functions, including memory, learning, and executive function, suggests that this compound's agonistic activity at dopamine receptors likely contributes to its nootropic effects. nih.govhealthopenresearch.org However, the specific downstream pathways and neural circuits modulated by this compound to produce cognitive enhancement in this population require further investigation.

Beyond its recognized nootropic indication, this compound and the dihydroergocryptine (B134457) mixture have been explored or implicated in other therapeutic areas, which may offer additional insights into its mechanisms. Dihydroergocryptine is used as an antiparkinson agent, a role strongly linked to its potent D2 receptor agonism, which helps to compensate for dopaminergic deficits in Parkinson's disease. wikipedia.orgpatsnap.com The mixture has also been used for migraine prophylaxis, treatment of low blood pressure in elderly patients, and peripheral vascular disorder. wikipedia.org

Furthermore, computational studies have explored the potential of this compound in novel applications. Molecular docking and simulation studies have investigated this compound's potential as an inhibitor of SARS-CoV-2 papain-like protease (PLpro) and Hepatitis C virus (HCV) NS3/4A protein. d-nb.inforesearchgate.netnih.gov While these are computational findings and require experimental validation, they suggest potential interactions with viral enzymes that are distinct from its known dopamine receptor pharmacology and could point towards broader biological activities or binding sites. d-nb.inforesearchgate.netnih.gov For instance, a computational study estimated a binding free energy of approximately -12.0 kcal/mol for this compound with SARS-CoV-2 PLpro, suggesting a potentially strong interaction. d-nb.info

Table 2: Summary of this compound's Investigation in Other Contexts.

The investigation of this compound in these diverse areas highlights that while its primary characterized mechanism involves dopamine receptors, there may be additional, less understood pathways or targets through which it exerts biological effects. Further research is needed to fully elucidate the mechanisms underlying its nootropic effects and to validate potential interactions suggested by computational studies in other disease contexts.

Investigational Therapeutic Potential and Diverse Biological Activities of Epicriptine

Neurological and Neurodegenerative Disease Research

Research into Epicriptine's potential therapeutic applications has focused on neurological and neurodegenerative conditions, which are characterized by the progressive loss of neurons and impaired brain function. These diseases, such as Parkinson's and Alzheimer's, represent significant challenges in modern medicine, with ongoing efforts to develop effective treatments.

Parkinson's Disease Pathophysiological Modulation

Parkinson's disease (PD) is a neurodegenerative disorder marked by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. This compound, as a dopamine (B1211576) agonist, has been investigated for its potential to modulate the pathophysiology of PD.

This compound's primary mechanism of action is its agonistic activity on dopamine receptors. Dopamine receptors are G protein-coupled receptors and are divided into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). While dopamine agonists are widely believed to exert their antiparkinsonian effects primarily by stimulating D2 receptors, involvement of other dopamine receptors like D1 and D3 is also suggested. This compound has been reported as a D2 full agonist and a partial agonist at D1 and D3 receptors.

Receptor SubtypeThis compound ActivitySource
D1Partial Agonist
D2Full Agonist
D3Partial Agonist

Dopamine agonists, including the mixture containing this compound (dihydroergocryptine), are used in the treatment of Parkinson's disease and have shown effectiveness as monotherapy, particularly in the early stages. They are associated with a reduced risk of motor complications compared to levodopa (B1675098) therapy. Motor complications, such as motor fluctuations and levodopa-induced dyskinesia, are common in the later stages of PD and significantly impact quality of life. Dihydroergocryptine (B134457) has been shown to be effective in improving symptoms in Parkinson's patients. Studies involving alpha-dihydroergocryptine, an isomer of this compound, in PD patients have indicated significant clinical improvement and a reduction in motor complications and side effects.

Activation of presynaptic dopamine autoreceptors by dihydroergocryptine, which contains this compound, is thought to lead to reduced dopamine receptor turnover and indirect antioxidant effects. Furthermore, the activation of intracellular kinase systems by dopamine agonists is hypothesized to contribute to antiapoptotic effects, potentially helping to halt or slow disease progression. This indirect antioxidant mechanism may play a role in neuroprotection in the context of neurodegenerative conditions like Parkinson's disease.

Cognitive Enhancement in Idiopathic Decline of Mental Capacity

This compound is recognized as a nootropic and is indicated for use in individuals over sixty who exhibit signs and symptoms of an idiopathic decline in mental capacity. This suggests a potential role in cognitive enhancement in age-related cognitive changes. While the exact mechanism of action for this cognitive effect is noted as unknown, its inclusion in formulations for this indication highlights its observed impact on cognitive function in this population.

Alzheimer's Disease Therapeutic Exploration via Drug Repurposing

Computational Prediction and Validation in Knowledge Graphs

Computational methods, particularly those utilizing biomedical knowledge graphs (BKGs), have emerged as valuable tools for identifying potential drug repurposing candidates. BKGs integrate diverse biological and medical information, allowing for the prediction of novel drug-disease associations through various machine learning models researchgate.netresearchgate.netnih.govceur-ws.orgoup.com. These approaches treat drug repurposing as a link prediction task within the graph structure researchgate.net. While computational frameworks like KG-Predict have shown high performance in predicting drug-disease interactions and prioritizing potential candidates for diseases like Alzheimer's disease, the interpretability of these predictions can be a limitation nih.govceur-ws.org.

This compound has appeared in computational drug repurposing studies utilizing knowledge graphs. In one such study, this compound was identified as a predicted nootropic drug researchgate.netresearchgate.net. However, the same study noted the absence of a direct 3-hop knowledge graph-based path connecting this compound to hemophilia B, suggesting it might be a false positive prediction in that specific context researchgate.netresearchgate.net. This highlights the need for further validation of computational predictions.

Hypothesized Regulation of Long Non-Coding RNAs in Disease Cross-Talk

Long non-coding RNAs (lncRNAs) are increasingly recognized for their significant roles in regulating gene expression and influencing complex diseases, including their involvement in the cross-talk between different pathological conditions researchgate.netfrontiersin.orgijbs.commdpi.comscienceopen.com. The ability of lncRNAs to act as molecular decoys for microRNAs (miRNAs), thereby affecting the expression of downstream messenger RNAs (mRNAs), is a key mechanism by which they exert their influence frontiersin.orgscienceopen.com. Regulating the expression of lncRNAs in chronic diseases presents a potential avenue for novel therapeutic strategies researchgate.net.

In the context of the cross-talk between Diabetes Mellitus and Alzheimer's Disease, which is strongly linked to brain insulin (B600854) resistance, studies have utilized drug repurposing approaches to identify compounds that could potentially control the expression of common lncRNAs involved in this cross-talk researchgate.net. Dihydro-alpha-ergocryptine, a compound closely related to this compound, was proposed as a significant adverse drug candidate in a study that identified drug repurposing candidates based on their predicted effects on the expression of high-degree common lncRNAs in this disease cross-talk researchgate.net. This suggests a hypothesized, albeit potentially negative, regulatory role for ergoline (B1233604) derivatives like this compound on lncRNAs in the context of disease cross-talk, warranting further investigation into the specific mechanisms and implications.

Antiviral Research and Repurposing Strategies

Drug repurposing has gained significant attention as a rapid and cost-effective strategy for identifying potential antiviral treatments, especially during public health crises nih.gov. This approach involves investigating existing approved or investigational drugs for new antiviral indications nih.gov. Computational methods, such as virtual screening and molecular docking, play a crucial role in identifying potential candidates for antiviral repurposing by predicting their interactions with viral targets nih.gov.

Hepatitis C Virus (HCV) Non-Structural Protein Targeting

Hepatitis C Virus (HCV) infection remains a significant global health concern, and the development of effective antiviral therapies targeting viral non-structural (NS) proteins has been a key focus nih.govnih.govresearchgate.netbioresscientia.comfrontiersin.org. HCV NS proteins, including NS3, NS3/4A, NS5A, and NS5B, are crucial for the viral life cycle and are primary targets for direct-acting antivirals (DAAs) nih.govnih.govresearchgate.netfrontiersin.org. Despite the success of DAAs, treatment failure can still occur, necessitating the search for new antiviral agents nih.govnih.govresearchgate.net.

Drug repurposing strategies, often employing machine learning and quantitative structure-activity relationship (QSAR) approaches, have been utilized to identify potential inhibitors of HCV NS proteins nih.govnih.govresearchgate.net. These computational methods predict repurposed drugs targeting specific NS proteins, and promising candidates are often further validated through molecular docking to assess their binding affinities nih.govnih.govresearchgate.net.

This compound has been identified as a potential repurposed drug targeting the HCV NS3/4A protein based on predictive models developed using machine learning and QSAR approaches nih.govnih.govresearchgate.net. Molecular docking studies were used to validate these predictions, displaying high binding affinities for the identified candidates, including this compound nih.govnih.govresearchgate.net. This suggests that this compound may hold potential as an antiviral agent against HCV by targeting the NS3/4A protein, although further experimental validation is required.

Target ProteinPrediction MethodValidation MethodOutcomeSource
HCV NS3/4AMachine Learning, QSARMolecular DockingIdentified as potential repurposed inhibitor nih.govnih.govresearchgate.net

This finding highlights the potential of repurposing this compound for antiviral applications against Hepatitis C.

NS3/4A Protein Modulation and Antiviral Potential

Studies have identified this compound as a potential repurposed drug targeting the Hepatitis C Virus (HCV) NS3/4A protein. nih.govresearchgate.net The NS3/4A protease is a crucial enzyme for HCV replication, responsible for cleaving the viral polyprotein into mature non-structural proteins necessary for the virus lifecycle. nih.gov It also plays a role in evading the host's innate antiviral immunity. nih.gov Computational approaches, such as machine learning and QSAR (Quantitative Structure-Activity Relationship) models, have been employed to predict potential repurposed drugs against various HCV non-structural proteins, including NS3/4A. nih.gov this compound was identified as a promising candidate targeting NS3/4A in one such study that utilized the DrugBank database and validated findings through molecular docking. nih.govresearchgate.netlarvol.com

Dengue Virus (DENV) NS1 Protein Oligomerization Inhibition

The Dengue Virus (DENV) non-structural protein 1 (NS1) is a key factor in dengue pathogenesis. nih.govresearchgate.netplos.org NS1 is involved in viral replication and is also secreted from infected cells, contributing to endothelial dysfunction, increased vascular permeability, and vascular leakage, which are hallmarks of severe dengue. nih.govresearchgate.netplos.org NS1 exists as a dimer intracellularly and can oligomerize into tetramers or hexamers upon secretion. plos.org Inhibiting the oligomerization of NS1 is considered a potential therapeutic strategy to prevent disease progression. nih.govresearchgate.net

This compound has been investigated computationally for its potential to inhibit the oligomerization domain of the DENV NS1 protein. nih.govresearchgate.netpatsnap.com

Molecular Dynamics Simulations and Binding Energy Analysis for NS1 Target

Computational studies, including virtual screening, molecular dynamics (MD) simulations, and binding energy analysis, have been conducted to evaluate the interaction of this compound with the DENV NS1 protein. nih.govresearchgate.netpatsnap.com Virtual screening of databases like DrugBank has identified potential small-molecule inhibitors targeting the NS1 protein based on binding energy values. nih.govresearchgate.netpatsnap.com this compound was among the compounds selected for further investigation through MD simulations. nih.govpatsnap.com

Molecular dynamics simulations provide insights into the dynamic interaction between a ligand and a protein, assessing the stability of the complex. nih.gov Random Acceleration Molecular Dynamics (RAMD) simulations have been used to estimate binding energy values and determine the strength of interaction between the ligand and the protein binding site, which is indicative of the ligand's ability to prevent unbinding. nih.govpatsnap.com

In a computational study focusing on repurposing FDA-approved drugs against the oligomerization domain of DENV NS1, this compound (DB11275) was identified as one of three major compounds with potential inhibitory activity. nih.govresearchgate.netpatsnap.com These compounds were selected based on binding energy values obtained from virtual screening and further validated through MD and RAMD simulations. nih.govpatsnap.com The research suggests that these compounds, including this compound, may act as prospective drugs against dengue by preventing NS1 oligomerization, thereby potentially preventing disease progression and pathogenesis. nih.govresearchgate.net

Broader Clinical Implications within Ergoloid Mesylate Formulations (e.g., Migraine Prophylaxis, Orthostatic Hypotension, Peripheral Vascular Disorders)

This compound is a component of Ergoloid Mesylate, a mixture of hydrogenated ergot alkaloids that also includes dihydroergocornine (B1204045) and dihydroergocristine. ncats.iowikipedia.org Ergoloid Mesylate has been explored for various clinical applications. While its exact mechanism of action for some effects, particularly on mental capacity, is not fully determined, it is known to have dopamine receptor agonist activity. drugbank.comdrugbank.comdrugbank.com

Ergoloid Mesylate formulations have been studied for their use in conditions such as migraine prophylaxis, orthostatic hypotension, and peripheral vascular disorders. wikipedia.orgdrugbank.comwikipedia.orgamazonaws.com Dihydroergocryptine, of which this compound is a component, has been studied for migraine prophylaxis, treatment of low blood pressure (orthostatic hypotension), and peripheral vascular disorder. drugbank.comwikipedia.org Dihydroergocornine, another component of Ergoloid Mesylate, has also been used in the treatment of Parkinson's and has been noted as less effective but less toxic than other ergot derivatives for typical migraine. wikipedia.orgmdpi.com Dihydroergocristine is also a component explored for use in peripheral vascular disease and cognitive deterioration associated with cerebrovascular insufficiency. amazonaws.comwikipedia.org

While Ergoloid Mesylate was historically used for symptoms of idiopathic decline in mental capacity, its value in dementia is not firmly established. ncats.iowikipedia.orgdrugbank.comamazonaws.com The mixture has also been used in some countries for hypertension and peripheral vascular disease. amazonaws.com

Computational and Experimental Methodologies in Epicriptine Research

In Silico Drug Discovery and Repurposing Platforms

In silico methods, utilizing computational approaches, are crucial in modern drug discovery and repurposing efforts. These methods allow for the rapid screening and analysis of large libraries of compounds, predicting potential interactions with target proteins and prioritizing candidates for experimental validation.

Virtual Screening Methodologies for Ligand Identification

Virtual screening is a computational technique used to search large databases of small molecules to identify potential drug candidates that are likely to bind to a specific biological target, such as a protein. This method significantly reduces the time and cost associated with traditional high-throughput experimental screening. Virtual screening can be broadly categorized into structure-based and ligand-based approaches. Structure-based virtual screening utilizes the three-dimensional structure of the target protein to predict how molecules might bind to it. Ligand-based virtual screening, on the other hand, relies on information about known ligands that bind to the target to identify other molecules with similar properties.

Epicriptine has been identified as a potential candidate in virtual screening studies aimed at repurposing existing drugs for new therapeutic uses. For instance, in a study focused on identifying inhibitors for the SARS-CoV-2 Papain-like protease (PLpro), this compound was found as a top candidate during initial docking, targeting the inhibitor binding site. d-nb.infonih.gov This suggests its potential as a promising inhibitor for this viral enzyme.

Molecular Docking Techniques and Quantitative Binding Energy Predictions

Molecular docking is a key technique within virtual screening that predicts the preferred orientation and binding affinity of a ligand to a receptor at a specific binding site. It calculates a docking score or binding energy, providing a quantitative estimate of the strength of the interaction. This allows researchers to rank potential drug candidates based on their predicted binding to the target.

In the context of SARS-CoV-2 PLpro inhibitors, molecular docking experiments identified this compound as a top candidate with a favorable docking energy of -10.3 kcal/mol, suggesting a potentially strong binding interaction. d-nb.infonih.gov Another study investigating potential inhibitors against the dengue virus NS1 protein also utilized molecular docking, and this compound was among the compounds selected for further analysis based on binding energy values. patsnap.comnih.gov

Compound Target Protein Docking Energy (kcal/mol) Reference
This compound SARS-CoV-2 PLpro -10.3 d-nb.infonih.gov
This compound Dengue virus NS1 protein Based on binding energy values (specific value not provided in snippet) patsnap.comnih.gov
GRL0617 (control) SARS-CoV-2 PLpro -7.99 to -7.03 (better hits) researchgate.net

Advanced Molecular Dynamics Simulations (MD, RAMD) for Ligand-Protein Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and a protein over time, accounting for the flexibility of both molecules. This offers a more realistic representation of the binding process and can be used to refine docking results and estimate binding free energies. Random Acceleration Molecular Dynamics (RAMD) is a variant of MD simulations used to accelerate the exploration of ligand unbinding pathways and estimate the force required to pull a ligand out of a binding site, providing insights into the stability of the complex.

This compound has been included in MD simulation studies to further evaluate its interaction with target proteins. Following virtual screening and molecular docking, compounds, including this compound, were subjected to MD simulations and subsequently RAMD simulations to quantitatively estimate their binding energy values and determine the strength of their interaction with the dengue virus NS1 protein. patsnap.comnih.gov These simulations help in understanding the dynamic behavior of this compound within the binding site and its potential to inhibit protein function.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical or machine learning models that relate the chemical structure of a set of compounds to their biological activity. By identifying key structural features or molecular descriptors that influence activity, QSAR models can predict the activity of new or untested compounds. This is valuable for prioritizing synthesis or further testing of compounds with predicted high activity.

This compound has been studied in the context of QSAR approaches, particularly in the development of predictive models for drug repurposing. For example, QSAR models have been utilized alongside machine learning to predict repurposed drugs targeting Hepatitis C virus (HCV) non-structural proteins, including NS3/4A. This compound was identified as a potential repurposed drug targeting HCV NS3/4A in such studies. nih.govresearchgate.netresearchgate.net

Informational Spectrum Method (ISM) for Molecular Characterization and Protein Function Analysis

The Informational Spectrum Method (ISM) is a computational technique used to analyze protein sequences and predict their biological function and interaction sites based on the distribution of physicochemical properties along the sequence. It can also be applied to small molecules to characterize their interaction potential. By comparing the "informational spectra" of proteins and ligands, potential binding partners can be identified.

ISM has been integrated into virtual screening protocols to identify potential drug candidates, including studies where this compound was considered. In research aimed at finding SARS-CoV-2 PLpro inhibitors, the ISM was used to search databases like DrugBank for compounds with spectral properties matching those of the target protein, followed by molecular docking. d-nb.infochemrxiv.orgnih.govchemrxiv.orgresearchgate.net this compound was among the compounds identified through this combined ISM and molecular docking approach as having potential inhibitory activity against SARS-CoV-2 PLpro. d-nb.infochemrxiv.orgchemrxiv.org

Machine Learning and Artificial Intelligence in Drug Discovery and Mechanistic Elucidation

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being applied across various stages of drug discovery and development, offering powerful tools for analyzing complex biological and chemical data, predicting compound properties, identifying potential drug targets, and elucidating mechanisms of action. These techniques can learn from existing data to build predictive models that accelerate the identification of promising drug candidates and provide insights into how they interact with biological systems.

Predictive Modeling for Novel Therapeutic Indications and Efficacy

Computational modeling plays a significant role in modern drug discovery by offering quantitative insights into drug delivery mechanisms, identifying potential drug targets, and elucidating complex biological pathways. mdpi.com This can accelerate the discovery of new treatments by simulating and analyzing drug-biological system interactions to predict drug behavior and optimize delivery methods. mdpi.com Predictive models can be used to forecast the efficacy of therapeutic strategies and identify patient populations likely to benefit. nih.gov

In the context of this compound, predictive modeling, particularly through machine learning approaches, has been used to explore potential therapeutic indications. For instance, a knowledge graph-based machine learning framework has been developed to predict drug-disease treatment relationships and provide biological explanations. researchgate.netnih.gov This framework predicts treatment probabilities and explains them via knowledge graph path-based mechanisms of action. researchgate.netnih.gov this compound was identified as a nootropic drug with an unknown mode of action in one such predictive modeling study. biorxiv.org

Computational models, including those incorporating pharmacokinetics (PK) and pharmacodynamics (PD), are used to simulate drug distribution and predict the time delay from administration to action at the target tissue, as well as potential issues like drug accumulation leading to toxicity. nih.gov While traditional PK/PD studies are crucial, mechanistic computational models can enhance predictiveness by integrating data from various experimental sources, including cell culture and animal experiments, and translating these findings into the context of human disease. nih.gov

Knowledge Graph-Based Approaches for Mechanism of Action Elucidation and Path Prediction

Biomedical knowledge graphs (KGs) are heterogeneous, semantic graphs that integrate biomedical information from multiple sources, representing entities like diseases, genes, and drug targets, and their relationships. biorxiv.orgresearchgate.net KG-based approaches are increasingly used in drug research for tasks such as question answering and information retrieval, and importantly, for predicting missing links and inferring connectivity patterns. biorxiv.org Knowledge graph completion methods, including embedding-based and path-based approaches, are employed to estimate missing components in these graphs, such as predicting diseases for which a drug might be an indication. biorxiv.org

For this compound, knowledge graph-based machine learning frameworks have been utilized to predict drug repurposing candidates and their mechanisms. researchgate.netnih.gov These frameworks aim to not only predict potential treatments but also to biologically explain the underlying mechanisms of action (MOAs) using KG path-based explanations. researchgate.netnih.gov This involves leveraging knowledge and publication-based information to extract biologically meaningful "demonstration paths" that describe the abstract biological process of how a drug might treat a disease. researchgate.netnih.gov While this compound was identified in a study using such a framework, it was noted as a nootropic drug with no known 3-hop KG-based path connecting it to certain conditions, suggesting the complexity in fully elucidating its mechanism through this method alone. researchgate.net

Network Analysis in Drug-Disease Relationships and Target Identification

Network analysis is an integral part of systems pharmacology, providing computational tools to understand drug action at multiple scales of biological organization and to explain both therapeutic and adverse effects. nih.govresearchgate.net By integrating high-throughput data from various levels of biological complexity, network analysis can help in targeting disease-corrupted networks, screening chemical libraries, and identifying or validating drug-target interactions. researchgate.net

In drug discovery, network analysis methods are used to identify and prioritize potential therapeutic targets for complex diseases. nih.govnih.gov These approaches can utilize networks describing relationships between targets and diseases to identify novel disease targets based on their topological similarities with known targets. nih.gov Network analysis can also be used to understand how many different proteins might be affected by targeting a specific protein or to identify if a protein participates in a particular motif. nih.gov

Network analysis has been applied in drug repurposing and safety assessment, particularly in the context of neurological diseases. unibo.itunibo.it By analyzing complex biological networks, researchers can gain insights into disease mechanisms and identify potential drug repurposing opportunities. unibo.itunibo.it While the provided search results discuss network analysis in general drug research and its application in neurological diseases and drug repurposing, specific detailed findings related to this compound within a network analysis context for drug-disease relationships or target identification were not explicitly detailed beyond its mention in a knowledge graph study. biorxiv.orgresearchgate.netnih.gov However, the principles of network analysis are broadly applicable to understanding the complex interactions relevant to a compound like this compound.

Preclinical In Vitro and In Vivo Investigation Models

Preclinical research involves both in vitro (cell culture) and in vivo (animal) models to assess the potential efficacy and safety of drug candidates before human trials. marinbio.comijrpc.com

Cell Culture Systems for Compound Activity Assessment and Validation

Cell culture systems are fundamental in preclinical drug development for assessing compound activity and conducting validation studies. frontiersin.orgwiley-vch.desinobiological.com These systems provide a controlled environment to investigate the effects of drugs on specific cell types or biological processes. Cell-based activity assessment is crucial for guaranteeing the quality and efficacy of biological reagents and evaluating their suitability for complex biological systems. sinobiological.com

Cell-based assays allow for the measurement and quantification of the potency and activity of compounds and provide functional validation by assessing whether they interact with specific cellular targets or perform their intended biological function. sinobiological.com They offer a more physiologically relevant environment compared to isolated biochemical assays. sinobiological.com Examples of cell culture applications include evaluating the antiproliferative potential of drugs using cell lines and assessing drug-induced toxicity in models that mimic human tissues. biorxiv.orgnih.gov For instance, cell culture models using Caco-2 cells have been used to recapitulate the human intestinal barrier for assessing drug-induced gastrointestinal toxicity by measuring changes in transepithelial electrical resistance (TEER). biorxiv.org

While the search results highlight the general importance and applications of cell culture systems in drug research, specific details regarding the use of cell culture models directly involving this compound were not found. However, given its classification as a nootropic and its potential interactions with dopamine (B1211576) receptors, cell culture studies involving neuronal cells or cells expressing dopamine receptors would be relevant for assessing its activity and validating its effects at a cellular level.

Animal Models for Efficacy and Pharmacodynamic Studies

Animal models have historically been a cornerstone of preclinical drug development, used to evaluate safety, pharmacokinetics, and preliminary efficacy. marinbio.comijrpc.com They serve as a bridge between basic research and human clinical trials, providing insights into biological mechanisms and aiding in the development of new therapies. ijrpc.com Animal models allow researchers to investigate the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (interaction with target molecules and biological responses) of candidate compounds. ijrpc.comnih.gov

Animal models are used to assess the effectiveness of drug candidates in treating specific diseases by replicating disease states and measuring parameters such as the reduction in disease severity or improvement in symptoms. ijrpc.com They also help evaluate the safety of drug candidates by examining potential toxic effects and predicting potential risks and side effects in humans. ijrpc.com Despite their widespread use, animal models have limitations in predicting human outcomes accurately due to interspecies biological and physiological differences. marinbio.compebble.bio

For compounds like this compound with potential neurological effects, animal models relevant to neurological diseases or cognitive function would be employed to study its efficacy and pharmacodynamics. For example, animal models are used to study the efficacy of antipsychotic drugs for schizophrenia by evaluating their ability to prevent or reverse certain behavioral alterations. scielo.br These models assess effects on conditioned avoidance response, stereotypies, hyperlocomotion, and prepulse inhibition of the startle reflex. scielo.br

While the search results discuss the general application of animal models in assessing drug efficacy and pharmacodynamics, specific studies detailing the use of animal models for this compound were not provided. However, given its reported nootropic properties, animal models relevant to cognitive function, learning, and memory would be pertinent for evaluating its efficacy in vivo.

Chemical Synthesis and Analog Design for Structure-Activity Relationship Studies

Chemical synthesis and analog design are critical processes in drug discovery, enabling the creation of novel compounds and modifications of existing ones to study their structure-activity relationships (SAR). wiley-vch.denih.govnih.gov SAR studies aim to understand how variations in chemical structure affect a compound's biological activity. nih.govnih.gov This knowledge is crucial for optimizing potency, selectivity, and other pharmacological properties. nih.gov

For this compound, as a component of the ergoloid mesylate mixture and an analog of dihydro-alpha-ergocryptine, chemical synthesis and analog design would be essential for exploring modifications to its structure and understanding how these changes influence its nootropic effects or interactions with dopamine receptors. drugbank.com While the search results discuss the general principles and examples of chemical synthesis and analog design in SAR studies for various compound classes, specific details on the synthesis or analog design of this compound were not provided. However, the process would involve established organic chemistry techniques to synthesize the core ergoline (B1233604) structure and introduce or modify substituents to create analogs for biological evaluation.

Compound Information

Compound NamePubChem CID
This compound164824
Dihydro-alpha-ergocryptine27537
Ergoloid mesylate5484439
Acetylcarnitine440860
Acetophenazine1984
Amisulpride53404
Amoxapine2160
Apomorphine6061
Aripiprazole60795057
Asenapine135140000
Molindone4220
Olanzapine4585
Paliperidone115237
Perazine4737
Pergolide47953
Pimozide4825
Pipotiazine4834
Pramipexole119787
Prochlorperazine4917
Risperidone5078
Ropinirole60112
Rotigotine6918146
Sertindole53519
Sulpiride5353
Sultopride5357
Carphenazine2581
Chlorpromazine2722
Chlorprothixene2733
Clozapine2815
Dihydroergotamine7800
Trifluoperazine5556
Triflupromazine5561
Yohimbine6061
Ziprasidone129721
Zotepine6004
Zuclopenthixol6005
Caco-2 cellsNot Applicable
CHO cellsNot Applicable
TF-1 cellsNot Applicable
5-fluorouracil (5-FU)3385
5-fluorouridine (FUR)16421
5-fluorodeoxyuridine (FUDR)3406
5'-deoxy-5-fluorouridine (DFUR)30365
Bleomycin5360379
Cytarabine (ARA-C)5996
Isocryptolepine101300
Chloroquine2758
Mefloquine4044
Remoxipride5054
Computational Method Application in this compound Research Source Indices
Predictive Modeling Identifying potential therapeutic indications and efficacy. Used in knowledge graph-based machine learning frameworks. biorxiv.orgdrugbank.comnih.govbiorelate.comunibo.itmarinbio.compebble.bio
Knowledge Graph-Based Approaches Mechanism of action elucidation and path prediction. Used to predict drug-disease relationships and explain MOAs. biorxiv.orgdrugbank.comunibo.itresearchgate.net
Network Analysis Understanding drug-disease relationships and target identification. Broadly applicable in systems pharmacology. biorxiv.orgnih.gov

Pharmacological Interactions and Polypharmacy Implications

Synergistic and Antagonistic Relationships with Dopaminergic Agonists

Epicriptine itself functions as a dopamine (B1211576) agonist, primarily acting on dopamine receptors drugbank.com. Due to this mechanism, its interaction profile includes complex relationships with other dopaminergic agents.

Research indicates that when this compound is combined with certain dopaminergic agonists, the risk or severity of adverse effects can be decreased. Examples of such interactions include combinations with Quinagolide, Cabergoline, Apomorphine, Aripiprazole, Brexpiprazole, Bromocriptine, Dihydroergotamine, Dopexamine, Ergoloid mesylate, Fenoldopam, Pramipexole, Ropinirole, and Rotigotine drugbank.com. Conversely, combining this compound with Domperidone, which can act as a dopamine antagonist, may lead to a decrease in this compound's therapeutic efficacy drugbank.com.

These observed effects suggest both potential synergistic (reduced adverse effects with some agonists) and antagonistic (decreased efficacy with antagonists like Domperidone) relationships within the dopaminergic system when this compound is involved.

Modulation of this compound's Efficacy by Antipsychotics and Related Neuroleptics

Antipsychotics and related neuroleptics are known to interact with dopamine receptors, often acting as antagonists nih.gov. Given this compound's role as a dopamine agonist, co-administration with these agents can significantly modulate its therapeutic efficacy.

Available data consistently show that the therapeutic efficacy of this compound can be decreased when used in combination with a wide range of antipsychotics and neuroleptics. This includes both typical and atypical antipsychotics. Examples of such interactions include combinations with Acetophenazine, Amisulpride, Amoxapine, Asenapine, Benperidol, Carphenazine, Chlorpromazine, Chlorprothixene, Clozapine, Flupentixol, Fluphenazine, Fluspirilene, Haloperidol, Iloperidone, Loxapine, Lumateperone, Lurasidone, Mesoridazine, Methotrimeprazine, Methylergometrine, Perazine, Periciazine, Perphenazine, Pimozide, Pipotiazine, Prochlorperazine, Promazine, Promethazine, Propiomazine, Quetiapine, Remoxipride, Risperidone, Sertindole, Sulpiride, Sultopride, Thiethylperazine, Thioproperazine, Thioridazine, Trifluoperazine, Triflupromazine, Yohimbine, Ziprasidone, Zotepine, and Zuclopenthixol drugbank.comdrugbank.comdrugbank.comdrugbank.com. This widespread reduction in efficacy is likely due to the antagonistic action of these drugs at dopamine receptors, counteracting the agonistic effects of this compound.

Table 1 provides a summary of the observed interactions between this compound and various antipsychotics and neuroleptics, indicating the reported outcome on this compound's efficacy.

Research into Complex Drug-Drug Interactions and Clinical Relevance

Research into this compound's interactions extends beyond simple synergistic or antagonistic effects with single agents to encompass more complex polypharmacy scenarios. The clinical relevance of these interactions is significant, particularly in patient populations where polypharmacy is common, such as the elderly or those with multiple comorbidities.

Studies, often computational or in silico, have explored the potential for this compound to interact with various drug targets. For instance, this compound has been identified as a potential inhibitor of SARS-CoV-2 Papain-like Protease (PLpro) in computational studies, suggesting potential interactions in the context of viral infections d-nb.inforesearchgate.net. Another study utilizing machine learning and QSAR approaches identified this compound as a potential repurposed drug targeting Hepatitis C Virus (HCV) non-structural protein NS3/4A nih.gov. While these findings highlight potential molecular interactions, their clinical relevance in co-administration with other drugs targeting these or other pathways requires further investigation through in vivo studies and clinical trials.

The extensive list of documented interactions with antipsychotics and dopaminergic agonists underscores the importance of careful medication review when prescribing this compound, especially in patients already on psychotropic medications. The potential for decreased efficacy of this compound when combined with these drugs could impact treatment outcomes, particularly in conditions where this compound's dopaminergic activity is therapeutically desired.

Furthermore, the potential for this compound to interact with drug metabolizing enzymes, such as cytochrome P450 isoenzymes, or affect protein binding could contribute to complex pharmacokinetic interactions, altering the plasma concentrations of co-administered drugs nih.govfrontiersin.org. While specific detailed research findings on this compound's pharmacokinetic interactions are limited in the provided search results, the general principles of drug-drug interactions mediated by these mechanisms are well-established frontiersin.orggardp.org.

The clinical relevance of these complex interactions necessitates thorough evaluation of a patient's complete medication regimen to predict and manage potential interactions, thereby optimizing therapeutic outcomes and minimizing the risk of adverse events in polypharmacy settings.

Future Directions and Translational Research Perspectives for Epicriptine

Deepening Mechanistic Understanding at the Molecular and Cellular Levels

A more profound understanding of epicriptine's mechanism of action at the molecular and cellular levels is fundamental to unlocking its full therapeutic potential. As a dopamine (B1211576) agonist, this compound's effects are largely attributed to its interaction with dopamine receptors. Dihydroergocryptine (B134457), the mixture containing this compound, is a potent agonist of D2 receptors and a partial agonist of D1 and D3 receptors. wikipedia.org

Beyond direct receptor agonism, the downstream signaling pathways activated by this compound warrant further investigation. Dopamine receptors are G protein-coupled receptors (GPCRs) that can signal through various intracellular cascades. nih.gov For instance, D1-like receptors typically couple to G stimulatory proteins to activate adenylyl cyclase, while D2-like receptors couple to G inhibitory proteins to inhibit adenylyl cyclase and activate potassium channels. nih.gov A detailed mapping of the signaling pathways preferentially modulated by this compound will provide a more nuanced understanding of its cellular effects.

Furthermore, emerging evidence suggests that dopamine agonists may exert neuroprotective effects. nih.govnih.gov For example, activation of presynaptic dopamine autoreceptors by dihydroergocryptine can reduce dopamine receptor turnover and produce indirect antioxidant effects. wikipedia.org Investigating whether this compound contributes to these neuroprotective properties, potentially through anti-apoptotic or anti-inflammatory mechanisms, could open up new avenues for its use in neurodegenerative disorders. nih.gov

Advanced Computational Modeling for Identification of Novel Therapeutic Targets

Advanced computational modeling presents a powerful tool for identifying novel therapeutic targets for this compound and for understanding its interactions with known targets in greater detail. Molecular docking studies can be employed to simulate the binding of this compound to the three-dimensional structures of dopamine receptors and other potential off-target proteins. aging-us.commdpi.comnih.gov These in silico approaches can predict binding affinities and identify key amino acid residues involved in the interaction, providing insights that can guide the design of more potent and selective analogs.

Computational studies have been utilized to explore the binding of various ligands to dopamine receptors. researchgate.netsemanticscholar.org Similar methodologies can be applied to this compound to generate a detailed model of its binding pose within the active site of D1, D2, and D3 receptors. This can help to explain its specific agonist properties and provide a rational basis for its observed pharmacological effects.

Moreover, in silico screening of large compound libraries against various biological targets is a promising strategy for drug repurposing. nih.govmdpi.comunipi.it By computationally screening this compound against a wide array of receptors, enzymes, and other proteins, it may be possible to identify novel, unanticipated targets that could be relevant for different disease indications. This approach can accelerate the discovery of new therapeutic applications for this compound beyond its current uses.

Rational Design and Synthesis of Targeted Analogs with Enhanced Specificity

The development of targeted analogs of this compound with enhanced specificity for particular dopamine receptor subtypes holds significant therapeutic promise. Naturally occurring ergoline (B1233604) alkaloids often lack selectivity between dopamine receptor subtypes and other biogenic amine receptors. nih.govacs.org Rational drug design, informed by computational modeling and structure-activity relationship (SAR) studies, can guide the synthesis of novel derivatives with improved pharmacological profiles.

SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. mdpi.com By making targeted modifications to the this compound scaffold, it may be possible to enhance its affinity and selectivity for a specific dopamine receptor subtype, for example, the D3 receptor, which is implicated in reward and cognition.

The synthesis of novel ergoline derivatives is an active area of research. nih.govdrugbank.commdpi.com These synthetic efforts can be leveraged to create a library of this compound analogs. These new chemical entities can then be screened for their binding and functional activities at various receptors to identify candidates with optimized properties, such as increased potency, improved selectivity, and reduced off-target effects.

Research Area Key Objectives Methodologies Potential Outcomes
Mechanistic Understanding Delineate specific receptor binding and signaling pathways of this compound.Radioligand binding assays, functional cell-based assays, pathway analysis.Identification of unique pharmacological properties and novel mechanisms of action.
Computational Modeling Identify novel targets and understand binding interactions.Molecular docking, virtual screening, molecular dynamics simulations.Prediction of new therapeutic applications and rationales for analog design.
Rational Analog Design Synthesize derivatives with enhanced receptor specificity and potency.Structure-activity relationship (SAR) studies, synthetic chemistry.Development of next-generation therapeutics with improved efficacy and safety.

Translational Research Bridging In Silico Predictions with Experimental and Clinical Validation

Translational research is crucial for bridging the gap between preclinical discoveries and clinical applications. This involves a bidirectional flow of information, where findings from basic science inform clinical studies, and clinical observations guide further preclinical research. For this compound, a robust translational research program would involve validating in silico predictions through rigorous experimental and, ultimately, clinical studies.

Promising novel targets or therapeutic indications for this compound identified through computational modeling must first be validated in vitro using cell-based assays. Subsequently, in vivo studies in relevant animal models of disease are necessary to assess the efficacy and safety of this compound for the predicted new use. For instance, if computational models suggest a role for this compound in a particular neurodegenerative disease, its neuroprotective effects could be evaluated in animal models of that condition. nih.gov

Long-term studies of dopamine agonists in the treatment of diseases like Parkinson's have provided valuable clinical data. researchgate.net Future clinical trials involving this compound or its novel analogs should be designed to not only assess clinical efficacy but also to incorporate biomarkers and other measures that can provide insights into the drug's mechanism of action in humans. This will help to confirm that the therapeutic effects observed in patients are consistent with the preclinical understanding of the drug's pharmacology.

Opportunities for Repurposing in Emerging Disease Areas and Orphan Diseases

Drug repurposing, the process of identifying new uses for existing drugs, offers a time- and cost-effective strategy for developing treatments for new diseases, particularly for rare or orphan diseases where there is a significant unmet medical need. nih.govfrontiersin.orgsemanticscholar.org The established safety profile of existing drugs can significantly accelerate their development for new indications. flvc.org

Given its activity as a dopamine agonist, this compound could be a candidate for repurposing in a variety of neurological and psychiatric disorders that are currently underserved by available treatments. The dopaminergic system is implicated in a wide range of physiological processes, and its dysregulation is a feature of numerous diseases. nih.govaginganddisease.org

Systematic screening of this compound against a panel of rare diseases with known genetic or molecular bases could uncover unexpected therapeutic opportunities. For example, if a rare genetic disorder is found to disrupt a pathway that is modulated by dopamine receptors, this compound could be investigated as a potential therapy. The development of machine learning and artificial intelligence platforms is enhancing the ability to identify potential drug repurposing candidates by analyzing vast datasets of biological and clinical information. flvc.orgelsevier.com

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question on Epicriptine's biochemical mechanisms?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

  • Population: Specific enzyme pathways affected by this compound.
  • Intervention: Dose-dependent inhibition/activation of target proteins.
  • Comparison: Baseline activity vs. post-intervention.
  • Outcome: Quantifiable changes in metabolic flux (e.g., via isotopic labeling).
  • Time: Short-term vs. long-term effects .

Q. What experimental design considerations are critical for initial studies on this compound's pharmacokinetics?

  • Methodological Answer :

  • Variables : Define independent (e.g., dosage, administration route) and dependent variables (e.g., plasma concentration, half-life).
  • Controls : Use negative controls (vehicle-only groups) and positive controls (known pharmacokinetic modulators).
  • Reproducibility : Include triplicate measurements and pre-register protocols to minimize bias. Reference statistical methods (e.g., ANOVA for inter-group comparisons) .

Q. How can researchers determine the significance of this compound in a broader biological context?

  • Methodological Answer : Conduct a systematic literature review using databases like PubMed and SciFinder, focusing on:

  • Gaps : Unresolved mechanistic questions (e.g., off-target effects).
  • Contradictions : Discrepancies in reported IC50 values across studies.
  • Relevance : Link findings to diseases with unmet therapeutic needs (e.g., neurodegenerative disorders) .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound's reported binding affinities across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies and assess heterogeneity using tools like Cochran’s Q-test.
  • Experimental Replication : Standardize assay conditions (e.g., buffer pH, temperature) and validate with orthogonal techniques (e.g., SPR vs. ITC) .
  • Contextual Factors : Account for variables like protein purity (e.g., SDS-PAGE validation) or assay interference (e.g., fluorescent compounds in FRET assays) .

Q. What strategies optimize this compound's synthetic yield while ensuring stereochemical purity?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use factorial design to test variables (e.g., catalyst loading, reaction time).
  • Analytical Validation : Employ chiral HPLC and NMR (e.g., NOESY for stereochemistry confirmation).
  • Scale-Up Protocols : Monitor exothermicity and byproduct formation via in-situ FTIR .

Q. How can multi-omics data (e.g., transcriptomics, metabolomics) be integrated to elucidate this compound's mode of action?

  • Methodological Answer :

  • Data Triangulation : Combine pathway enrichment analysis (transcriptomics) with metabolite flux analysis (13C-glucose tracing).
  • Machine Learning : Apply algorithms like Random Forest to identify cross-omic biomarkers (e.g., genes correlated with metabolite changes).
  • Validation : Use CRISPR/Cas9 knockouts to confirm candidate pathways .

Methodological Frameworks

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

  • Answer :

  • Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
  • Uncertainty Quantification : Report 95% confidence intervals for EC50/IC50 values .

Q. How can researchers ensure reproducibility in this compound's in vivo efficacy studies?

  • Answer :

  • Preclinical Guidelines : Follow ARRIVE 2.0 for animal studies (e.g., randomization, blinding).
  • Data Transparency : Share raw datasets (e.g., electrophysiology traces) in repositories like Zenodo.
  • Cross-Lab Validation : Collaborate with independent labs to replicate key findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epicriptine
Reactant of Route 2
Epicriptine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.